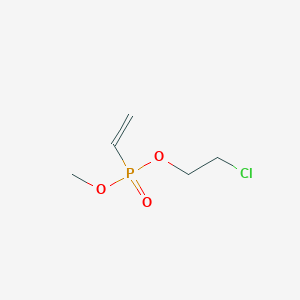

2-Chloroethyl methyl ethenylphosphonate

CAS No.: 62516-51-2

Cat. No.: VC19458723

Molecular Formula: C5H10ClO3P

Molecular Weight: 184.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62516-51-2 |

|---|---|

| Molecular Formula | C5H10ClO3P |

| Molecular Weight | 184.56 g/mol |

| IUPAC Name | 1-chloro-2-[ethenyl(methoxy)phosphoryl]oxyethane |

| Standard InChI | InChI=1S/C5H10ClO3P/c1-3-10(7,8-2)9-5-4-6/h3H,1,4-5H2,2H3 |

| Standard InChI Key | STJWNNKPGZJPFK-UHFFFAOYSA-N |

| Canonical SMILES | COP(=O)(C=C)OCCCl |

Introduction

Chemical Identity and Nomenclature

2-Chloroethyl methyl ethenylphosphonate (CAS: 4090-55-5; alternative CAS: 62516-51-2 ) is an organophosphorus compound characterized by its unique functional groups. Its systematic IUPAC name reflects the presence of a chloroethyl group, a methyl group, and an ethenylphosphonate moiety. The compound is recognized under multiple synonyms, including:

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 4090-55-5 (primary) |

| 62516-51-2 (synonym) | |

| Molecular Formula | C₅H₁₀ClO₃P |

| Molecular Weight | 184.55 g/mol (calculated) |

| Chemical Class | Organophosphorus compound |

Molecular Structure and Physicochemical Properties

The molecular structure of 2-chloroethyl methyl ethenylphosphonate comprises a phosphonate core bonded to a chloroethyl group, a methyl group, and an ethenyl (vinyl) group. This configuration confers reactivity suitable for applications in polymer chemistry and organic synthesis.

Synthetic Pathways and Production

-

Phosphorylation of chloroethanol derivatives using phosphonic acid precursors.

-

Michaelis-Arbuzov reactions involving halogenated ethers and trialkyl phosphites .

Industrial production likely follows Good Manufacturing Practices (GMP) to ensure purity, particularly for research-grade materials.

Applications in Research and Industry

Polymer Chemistry

The ethenyl group in 2-chloroethyl methyl ethenylphosphonate suggests utility as a monomer or crosslinker in flame-retardant polymers. Phosphonate groups are known to improve thermal stability and reduce flammability in polymeric materials .

Organic Synthesis

As a specialty reagent, this compound may serve as a phosphorylating agent in the synthesis of:

-

Bioactive molecules: Phosphonate analogs of pharmaceuticals.

-

Ligands for metal coordination: Due to the electron-donating phosphonate group.

Agricultural Chemistry

Organophosphorus compounds are historically significant in agrochemicals. While direct evidence is lacking, derivatives of 2-chloroethyl methyl ethenylphosphonate could theoretically act as precursors for herbicides or insecticides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume